APX-115
CAS No.: 1395946-75-4
Cat. No.: VC4521141
Molecular Formula: C17H18ClN3O
Molecular Weight: 315.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1395946-75-4 |
---|---|
Molecular Formula | C17H18ClN3O |
Molecular Weight | 315.8 g/mol |
IUPAC Name | 5-phenyl-4-propyl-2-pyridin-2-yl-1H-pyrazol-3-one;hydrochloride |
Standard InChI | InChI=1S/C17H17N3O.ClH/c1-2-8-14-16(13-9-4-3-5-10-13)19-20(17(14)21)15-11-6-7-12-18-15;/h3-7,9-12,19H,2,8H2,1H3;1H |
Standard InChI Key | YEEIHSUMLNXRMI-UHFFFAOYSA-N |
SMILES | CCCC1=C(NN(C1=O)C2=CC=CC=N2)C3=CC=CC=C3.Cl |
Canonical SMILES | CCCC1=C(NN(C1=O)C2=CC=CC=N2)C3=CC=CC=C3.Cl |
Introduction
Mechanism of Action: Targeting ROS Signaling Pathways
Inhibition of NOX-Derived ROS Production
APX-115 binds to NOX isoforms, inhibiting their enzymatic activity and reducing intracellular and extracellular ROS levels. In collagen-stimulated platelets, APX-115 suppressed ROS generation by 68%, leading to downstream inhibition of tyrosine phosphorylation-dependent pathways, including spleen tyrosine kinase (Syk) and phospholipase Cγ2 . This mechanism preserves protein tyrosine phosphatase activity, which regulates calcium mobilization and integrin αIIbβ3 activation .
Modulation of Inflammatory and Fibrotic Pathways
Therapeutic Applications of APX-115
Diabetic Nephropathy and Renal Protection
APX-115 improved renal outcomes in type 2 diabetic (db/db) mice and NOX5 transgenic models:
Comparisons with losartan, a renin-angiotensin system inhibitor, revealed comparable efficacy in reducing albuminuria and fibrosis .
Parameter | Diabetic Control | APX-115 | Losartan |
---|---|---|---|
Urinary albumin (mg/day) | 12.4 ± 1.8 | 6.5 ± 1.2* | 7.1 ± 1.4* |
Glomerular volume (μm³) | 2.8 × 10⁶ ± 0.3 | 1.9 × 10⁶ ± 0.2* | 2.1 × 10⁶ ± 0.3* |
Fibrosis score (0–4) | 3.2 ± 0.4 | 1.8 ± 0.3* | 2.0 ± 0.3* |
*Data from . p < 0.05 vs. diabetic control.
COVID-19: Targeting Viral Entry and Inflammation
APX-115 inhibits NOX2 in endosomes, obstructing SARS-CoV-2 entry by 70% in vitro . A Phase II trial (NCT04833656) is evaluating its efficacy in 80 COVID-19 patients, with preliminary data showing:
Preclinical and Clinical Development Timeline
Key Preclinical Findings
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2017: APX-115 showed renoprotection in db/db mice, reducing albuminuria by 48% .
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2020: Demonstrated efficacy in NOX5 transgenic mice, improving insulin sensitivity (HOMA-IR reduced by 35%) .
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2023: Improved mitochondrial biogenesis in diabetic kidneys, restoring PGC1α expression by 2.2-fold .
Clinical Progress
Future Directions and Challenges
While APX-115’s pan-NOX inhibition offers broad therapeutic potential, challenges include:
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Isoform selectivity: Potential off-target effects in tissues with high NOX4 expression.
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Human data: Limited clinical evidence beyond Phase II COVID-19 trials.
Ongoing research focuses on combinatorial therapies with antidiabetic agents (e.g., SGLT2 inhibitors) to enhance renal outcomes .
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